![molecular formula C10H14N2O4 B2835308 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1694406-32-0](/img/structure/B2835308.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound is a derivative of 3-Hydroxytetrahydrofuran (3-OH THF), which is a colorless liquid used as a pharmaceutical intermediate . The enantiopure (absolute configuration S) version of this compound is an intermediate to launched retroviral drugs .
Synthesis Analysis
3-Hydroxytetrahydrofuran can be synthesized via various methods. For instance, it can be prepared via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . It can also be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .Molecular Structure Analysis
The molecular structure of 3-Hydroxytetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom . The third carbon in the ring is attached to a hydroxyl group .Chemical Reactions Analysis
3-Hydroxytetrahydrofuran can undergo various chemical reactions. For example, it can be converted into a range of tetrahydrofuran derivatives, many of which also serve as intermediates to compounds of pharmaceutical interest .Physical And Chemical Properties Analysis
3-Hydroxytetrahydrofuran is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with a density of 1.087 g/cm^3 at 19 °C .Scientific Research Applications
Auxiliary-Directed C-H Bond Activation
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylisoxazole-3-carboxamide (MICA) has been explored for its potential in auxiliary-directed palladium-catalyzed C-H bond activation. Pasunooti et al. (2015) demonstrated that MICA, when attached to a primary amine, can direct the activation of inert γ-C(sp3)-H bonds, leading to efficient arylation and alkylation of several α-aminobutanoic acid derivatives. This process enables the synthesis of various γ-substituted non-natural amino acids, with the MICA directing group being conveniently removable under mild conditions (Pasunooti et al., 2015).
Synthesis of Isoxazole Carboxamides
Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis demonstrates the versatility of isoxazole derivatives in chemical synthesis and their potential in the development of novel compounds with various pharmacological activities (Martins et al., 2002).
Isoxazole Derivatives and Immunomodulation
The immunosuppressive properties of isoxazol derivatives, including the specific compound N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylisoxazole-3-carboxamide, were studied by Knecht and Löffler (1998). They explored the inhibitory effects of these compounds on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. Their research offers insights into the potential therapeutic applications of isoxazole derivatives in immunomodulation and transplantation medicine (Knecht & Löffler, 1998).
Mechanism of Action
Target of Action
The primary targets of the compound are currently under investigation . The compound is also known as Inarigivir and is being studied in clinical trials for its antiviral activity .
Mode of Action
It is known that the compound interacts with its targets to exert its effects .
Biochemical Pathways
It is known that the compound has a potential role in antiviral activity .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential antiviral effects .
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-7-4-8(12-16-7)9(13)11-5-10(14)2-3-15-6-10/h4,14H,2-3,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLIEBROLIULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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